

# Confirming the identity of 3-Hydroxy-5-methylbenzaldehyde through analytical techniques

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## Compound of Interest

Compound Name: **3-Hydroxy-5-methylbenzaldehyde**

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An In-Depth Comparative Guide to the Analytical Confirmation of **3-Hydroxy-5-methylbenzaldehyde**

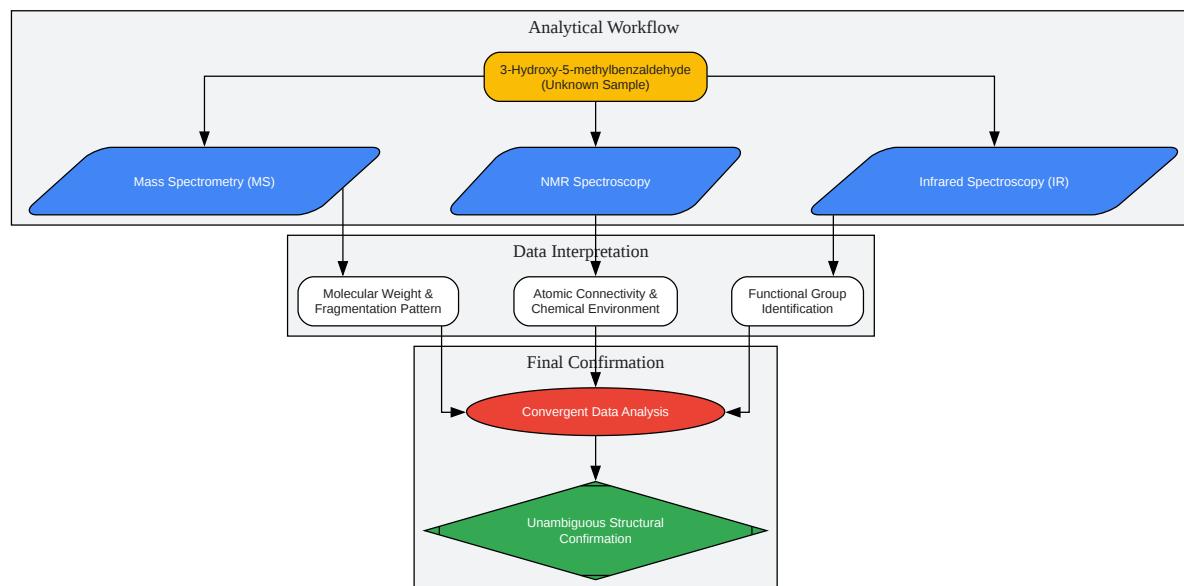
## Authored by a Senior Application Scientist

For professionals in chemical research and drug development, the unambiguous structural confirmation of a molecule is the bedrock of reliable and reproducible science. **3-Hydroxy-5-methylbenzaldehyde** ( $C_8H_8O_2$ ), a substituted aromatic aldehyde, serves as a valuable building block in organic synthesis. Its precise identification is paramount to ensuring the integrity of subsequent reactions and the purity of final products.

This guide eschews a simple recitation of data, instead offering a holistic, field-tested strategy for the structural elucidation of **3-Hydroxy-5-methylbenzaldehyde**. We will explore a multi-technique, orthogonal approach, demonstrating how the synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy provides a self-validating system for identity confirmation. The causality behind experimental choices and the interpretation of converging data streams are emphasized, reflecting the rigorous demands of modern chemical analysis.

## The Orthogonal Analytical Philosophy: A Triad of Confirmation

Relying on a single analytical technique for structural confirmation is a precarious practice. Each method interrogates a molecule from a different physical perspective. By combining techniques that measure fundamentally different properties—mass-to-charge ratio (MS), nuclear spin transitions (NMR), and molecular vibrations (IR)—we create a powerful, self-validating workflow. An incorrect structure will fail to satisfy the constraints imposed by all three datasets simultaneously. This triad of techniques forms the gold standard for chemical characterization.



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**Caption:** Orthogonal workflow for structural elucidation.

## Mass Spectrometry (MS): The Molecular Scale

**Expertise & Rationale:** Mass spectrometry provides the most direct evidence of a molecule's elemental composition through the precise measurement of its molecular weight. For **3-Hydroxy-5-methylbenzaldehyde**, with a molecular formula of  $C_8H_8O_2$ , the expected monoisotopic mass is 136.0524 Da.<sup>[1][2]</sup> High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, severely constraining the possible elemental formulas. Furthermore, the fragmentation pattern observed under techniques like Electron Ionization (EI) serves as a molecular fingerprint, revealing stable substructures and confirming the connectivity of functional groups.

## Expected Mass Spectrum Data

The fragmentation of **3-Hydroxy-5-methylbenzaldehyde** is predictable by considering the established patterns of substituted benzaldehydes.<sup>[3][4]</sup>

m/z (Mass/Charge)	Proposed Fragment	Interpretation & Significance
136	$[M]^+$	The molecular ion peak. Its presence and accurate mass are primary identifiers.
135	$[M-H]^+$	A very common fragment for aldehydes, resulting from the loss of the aldehydic hydrogen. <a href="#">[3]</a> Often a strong peak.
107	$[M-CHO]^+$	Loss of the formyl radical (-CHO), resulting in a stable hydroxytolyl cation. This is a key diagnostic fragment for benzaldehydes. <a href="#">[5]</a>
77-79	$[C_6H_5]^+$ , $[C_6H_6]^+$	Fragments corresponding to the aromatic ring, arising from further fragmentation. These are characteristic of many benzene derivatives. <a href="#">[3]</a>

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for a standard GC-MS system with an EI source, ideal for analyzing volatile aromatic compounds.[\[6\]](#)

- Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation: Use a GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).
- GC Conditions:
  - Injector Temperature: 250 °C.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature: 230 °C.
- Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the resulting mass spectrum, identifying the molecular ion peak and comparing the fragmentation pattern to the expected values.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Rationale: While MS provides the formula, NMR spectroscopy maps the unique chemical environment of each hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atom, effectively providing a blueprint of the molecule's structure. The chemical shift, integration, and coupling (splitting) patterns are exquisitely sensitive to the molecular architecture. For **3-Hydroxy-5-methylbenzaldehyde**, NMR is the definitive technique to confirm the 1,3,5-substitution pattern on the benzene ring.

### Expected <sup>1</sup>H and <sup>13</sup>C NMR Data

Predictions are based on established principles for substituted aromatic compounds, using deuterated chloroform (CDCl<sub>3</sub>) as a typical solvent.<sup>[7]</sup><sup>[8]</sup><sup>[9]</sup> The hydroxyl proton may exchange or be broad and is sometimes not observed.

Table: Predicted <sup>1</sup>H NMR Data

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale
Aldehyde (-CHO)	9.8 - 10.0	Singlet (s)	1H	Highly deshielded proton attached to a carbonyl carbon.[9]
Aromatic (H2, H6)	7.2 - 7.4	Singlet or narrow multiplet (s/m)	2H	Protons ortho to the aldehyde group.
Aromatic (H4)	6.9 - 7.1	Singlet or narrow multiplet (s/m)	1H	Proton between the methyl and hydroxyl groups.
Hydroxyl (-OH)	5.0 - 6.0 (variable)	Broad Singlet (br s)	1H	Phenolic proton, chemical shift is concentration and solvent dependent.

| Methyl (-CH<sub>3</sub>) | 2.3 - 2.4 | Singlet (s) | 3H | Protons of the methyl group attached to the aromatic ring. |

Table: Predicted <sup>13</sup>C NMR Data

Carbon	Approx. Chemical Shift ( $\delta$ , ppm)	Rationale
<b>Carbonyl (C=O)</b>	<b>190 - 193</b>	<b>Typical for an aromatic aldehyde carbonyl carbon.</b> <b>[8]</b>
Aromatic (C-OH)	155 - 158	Carbon bearing the electron-donating hydroxyl group is shifted downfield.
Aromatic (C-CH <sub>3</sub> )	139 - 142	Quaternary carbon attached to the methyl group.
Aromatic (C-CHO)	137 - 139	Quaternary carbon attached to the aldehyde group.
Aromatic (C-H)	115 - 125	Remaining three aromatic C-H carbons, appearing at distinct shifts.

| Methyl (-CH<sub>3</sub>) | 20 - 22 | Typical for an aryl-bound methyl carbon. |

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

This protocol ensures high-quality, reproducible data on a standard high-field NMR spectrometer.[7]

- **Sample Preparation:** Weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
- **Spectrometer Setup:** Insert the tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
- **<sup>1</sup>H NMR Acquisition:**
  - Pulse Angle: 30-45°.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 2-5 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Technique: Proton-decoupled acquisition to produce singlets for all carbons.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds. A longer delay may be needed for quaternary carbons.
- Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0.0 ppm. Integrate  $^1\text{H}$  signals and pick peaks for both spectra.

## Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at their characteristic frequency. This provides a "fingerprint" that is highly indicative of the molecule's constituent parts. For **3-Hydroxy-5-methylbenzaldehyde**, IR can quickly confirm the simultaneous presence of the hydroxyl, aldehyde, and aromatic functionalities.

## Expected IR Absorption Data

The spectrum will show a combination of absorptions characteristic of phenols, aromatic aldehydes, and substituted benzene rings.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Appearance	Significance
3200 - 3550	O-H stretch (phenolic)	Strong, Broad	Definitive evidence of the hydroxyl group, broadened by hydrogen bonding. <a href="#">[11]</a>
3000 - 3100	Aromatic C-H stretch	Medium, Sharp	Confirms the presence of the aromatic ring.
2850 & 2750	Aldehydic C-H stretch	Medium, Sharp (two bands)	A highly characteristic pair of peaks (Fermi doublet) for the aldehyde C-H bond. <a href="#">[13]</a> <a href="#">[14]</a>
1680 - 1700	C=O stretch (aldehyde)	Strong, Sharp	Indicates the aldehyde carbonyl group. The frequency is lowered from a typical aliphatic aldehyde due to conjugation with the aromatic ring. <a href="#">[13]</a>
1580 - 1610	C=C stretch (aromatic)	Medium to Strong	Confirms the benzene ring structure.
~1200-1260	C-O stretch (phenolic)	Strong	Characteristic of the bond between the aromatic ring and the hydroxyl oxygen.

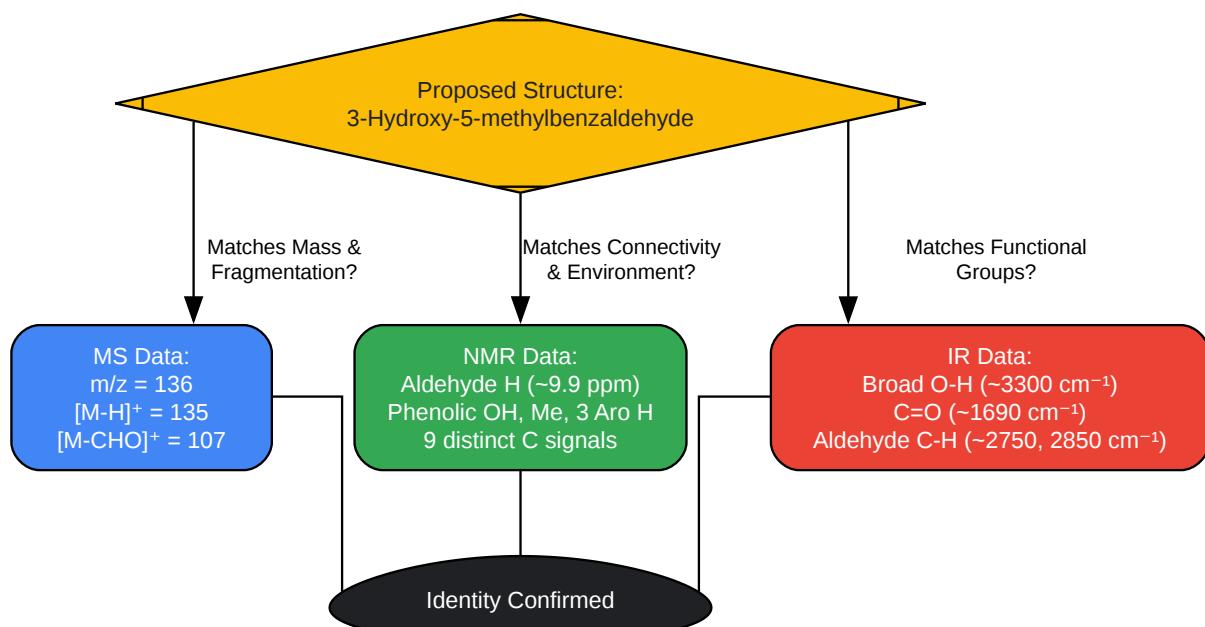
## Experimental Protocol: Fourier-Transform IR (FTIR) with ATR

Attenuated Total Reflectance (ATR) is a modern technique that allows for the analysis of solid samples directly with minimal preparation.[\[15\]](#)

- Instrument Preparation: Ensure the FTIR spectrometer is on and has completed its diagnostic checks.
- Background Collection: Clean the ATR crystal (typically diamond or zinc selenide) with a soft tissue dampened with isopropanol and allow it to dry completely. Record a background spectrum to subtract atmospheric and instrument signals.
- Sample Application: Place a small amount of the solid **3-Hydroxy-5-methylbenzaldehyde** powder onto the center of the ATR crystal.
- Spectrum Acquisition: Lower the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400  $\text{cm}^{-1}$  to improve the signal-to-noise ratio.
- Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) should be analyzed for the presence of the characteristic absorption bands listed above.

## Synergy and Final Confirmation: Assembling the Puzzle

No single technique provides the complete picture. The true power of this analytical approach lies in the convergence of all three datasets, which together provide an unshakeable confirmation of the structure.

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## Sources

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